

Compiled Cariporide Intravenous Dosing Protocols from Clinical Trials

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Compound Focus: Cariporide

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The table below summarizes the key dosing regimens identified from the literature.

Trial Phase / Purpose	Population	Dosing Protocol	Reported Outcomes
Phase I [1] [2]	Patients undergoing percutaneous transluminal coronary angioplasty (PTCA)	Single 40 mg intravenous bolus prior to reperfusion [1].	Improved myocardial recovery 21 days post-procedure compared to placebo [1].
Phase II/III (GUARDIAN) [1] [2]	Patients with unstable angina or non-ST-segment elevation MI (UA/NSTEMI), or undergoing high-risk PCI or CABG.	20 mg, 80 mg, or 120 mg doses as a 60-minute infusion three times daily [1] [2].	120 mg dose showed a 10% relative risk reduction in death/MI; 20 mg and 80 mg doses were similar to placebo. Promising results in CABG sub-group [1].

| **Phase III (EXPEDITION)** [1] | Patients undergoing coronary artery bypass graft (CABG) surgery. | **Pre-op:** 180 mg IV bolus over 1 hour [1]. **First 24h Post-op:** Continuous infusion at 40 mg/hr [1]. **Next 24h Post-op (up to 48h):** Continuous infusion at 20 mg/hr [1]. | Significant decline in combined mortality or MI (20.3% to 16.6%). However, mortality alone increased by 0.7%, halting development [1]. | **Animal Model (Cardioplegia)** [3] | Porcine model of cardioplegic arrest. | 180 mg IV bolus followed by a continuous

infusion of 40 mg/hr [3]. | Suggested **cariporide** was washed out by crystalloid cardioplegia, limiting its efficacy in this specific delivery mode [3]. |

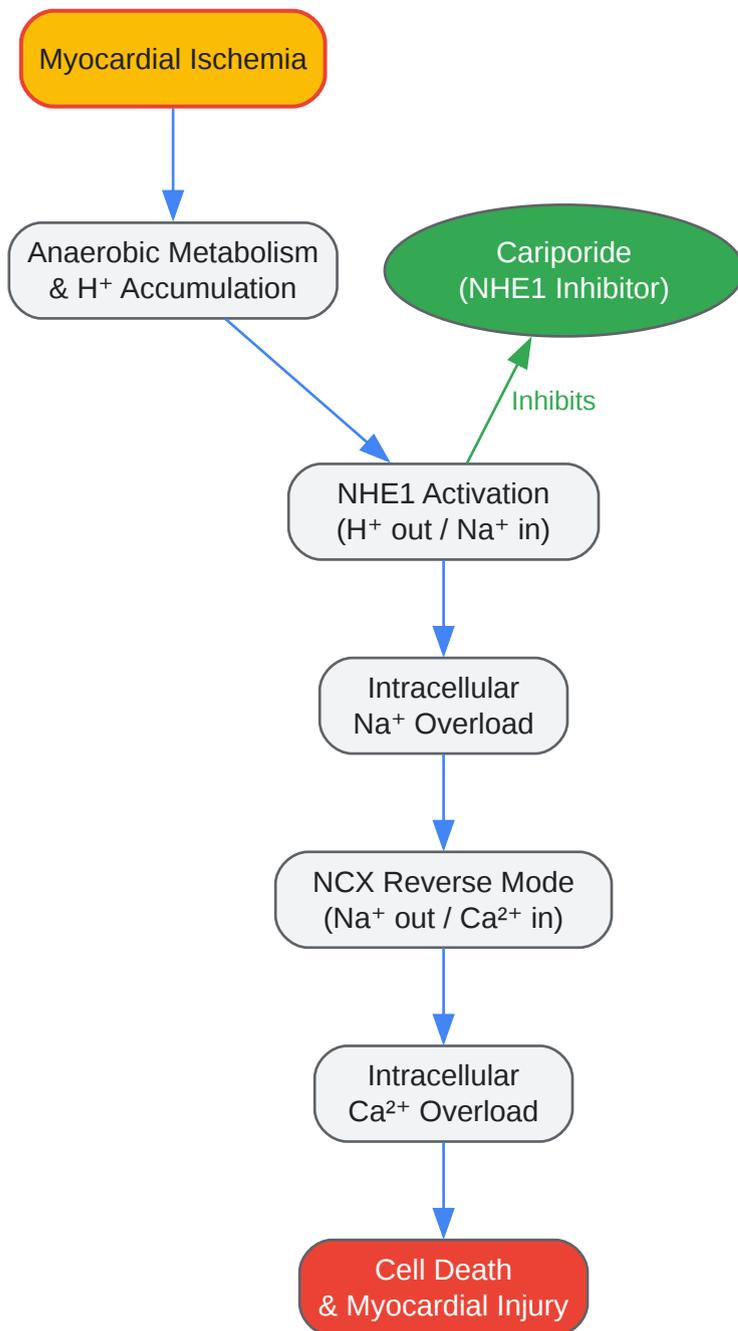
Detailed Experimental Protocol from Clinical Trials

For researchers, the EXPEDITION trial provides the most comprehensive (though ultimately unsuccessful) dosing protocol.

- **Drug Formulation: Cariporide** was administered as an intravenous injection in all clinical trials [1].
- **Dosing Regimen:** The EXPEDITION protocol involved a multi-stage consecutive dosing regimen [1]:
 - **Pre-operative:** A 180 mg dose administered as a 1-hour intravenous infusion prior to surgery.
 - **Early Post-operative (<24 hours):** A continuous intravenous infusion at a rate of 40 mg per hour.
 - **Late Post-operative (24-48 hours):** A continuous intravenous infusion at a rate of 20 mg per hour.
- **Critical Consideration - Washout:** Research in porcine models indicates that the mode of delivery is critical. A study found that crystalloid cardioplegia can **wash out cariporide** from the myocardium, making intravenous dosing before cardioplegic arrest ineffective. This underscores the importance of considering the experimental model and concomitant treatments when designing a delivery protocol [3].

Mechanism of Action and Signaling Pathway

Cariporide is a potent and selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE1) [1] [4]. The following diagram illustrates the mechanism of ischemia-reperfusion injury and how **cariporide** provides cardioprotection.



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Cariporide Cardioprotection Mechanism

This mechanism is supported by experimental evidence. A study in pigs showed that **cariporide** completely prevented the transient reperfusion-induced shortening of the monophasic action potential, a phenomenon that renders the heart susceptible to arrhythmias, confirming the critical role of NHE1 in this process [5].

Research Implications and Future Directions

The historical data on **cariporide** offers critical lessons for drug development:

- **Dose Dependency:** Efficacy was highly dose-dependent. Lower doses (20 mg, 80 mg TID) in the GUARDIAN trial were ineffective, while the higher 120 mg TID and the complex EXPEDITION regimen showed biological effects, albeit with significant safety risks [1].
- **Safety is Paramount:** The EXPEDITION trial was a pivotal failure. Despite demonstrating a reduction in myocardial infarction, the therapy was associated with an **increase in mortality**, which is unacceptable and led to the discontinuation of its development for cardiac indications [1].
- **Alternative Applications:** Recent research has explored **cariporide** as a potential anti-cancer agent. The hypothesis is that by inhibiting NHE1 in tumor cells, **cariporide** can disrupt their ability to regulate intracellular pH, leading to internal acidification and cell death [1]. Any future protocols for oncology would need to be designed from the ground up based on new preclinical data.

Conclusion

In summary, the intravenous bolus protocols for **cariporide** evolved from a simple 40 mg pre-reperfusion dose to complex peri-operative regimens. Its primary mechanism is the inhibition of the NHE1 exchanger to prevent calcium overload during ischemia-reperfusion. While its development for cardiovascular disease has been halted, the compound remains a valuable tool for biological research and may find new life in other fields, such as oncology.

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